molecular formula C22H21F3N2OS B2435932 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 1226451-24-6

2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B2435932
CAS No.: 1226451-24-6
M. Wt: 418.48
InChI Key: NYZITBWLLNKADE-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentylthio group, a methoxyphenyl group, and a trifluoromethylphenyl group attached to an imidazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with various substituents, such as:

Uniqueness

The uniqueness of 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s potential as a drug candidate or a chemical probe .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2OS/c1-28-18-11-9-15(10-12-18)20-14-26-21(29-19-7-2-3-8-19)27(20)17-6-4-5-16(13-17)22(23,24)25/h4-6,9-14,19H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZITBWLLNKADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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